molecular formula C6H5F2NO B2893421 2-(Difluoromethyl)pyridin-4-ol CAS No. 501125-75-3

2-(Difluoromethyl)pyridin-4-ol

Cat. No.: B2893421
CAS No.: 501125-75-3
M. Wt: 145.109
InChI Key: VWYHJCRJHOEEEK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H5F2NO It is characterized by the presence of a difluoromethyl group attached to the second position of a pyridine ring, with a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridin-4-ol typically involves difluoromethylation reactions. One common method is the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. This process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods or transition-metal-free strategies. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)pyridin-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of difluoromethylated derivatives .

Scientific Research Applications

2-(Difluoromethyl)pyridin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and activity. This property is exploited in various applications, including drug design and material science .

Properties

IUPAC Name

2-(difluoromethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYHJCRJHOEEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501125-75-3
Record name 2-(Difluoromethyl)pyridin-4-ol
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